Home > Products > Screening Compounds P128631 > [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid
[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid - 330440-42-1

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid

Catalog Number: EVT-1789741
CAS Number: 330440-42-1
Molecular Formula: C6H4N4O2
Molecular Weight: 164.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions

Future research directions for [, , ]Triazolo[4,3-b]pyridazine-3-carboxylic acid could focus on:

1. Alprazolam 1. Compound Description: Alprazolam is a nonselective benzodiazepine medication primarily used to treat anxiety disorders and panic disorders. It acts on GABAA receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the brain. This leads to a reduction in neuronal excitability and produces anxiolytic, sedative, and muscle relaxant effects. []2. Relevance: Although alprazolam and [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid belong to different chemical classes (benzodiazepines and triazolopyridazines, respectively), they both interact with GABAA receptors, albeit with different binding affinities and selectivities. This shared pharmacological target suggests potential structural similarities or overlapping pharmacophores between the two compounds. Further investigation into the structure-activity relationships of both compounds could provide insights into designing novel anxiolytic agents.

2. Diazepam 1. Compound Description: Diazepam, similar to alprazolam, is a nonselective benzodiazepine medication known for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. Its mechanism of action involves binding to GABAA receptors, augmenting the inhibitory effects of GABA and reducing neuronal excitability. []2. Relevance: Both diazepam and [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid share a common target in GABAA receptors, despite belonging to different chemical classes. This shared target suggests a potential for overlapping pharmacophores or structural similarities that contribute to their interaction with the receptor. Understanding the structural nuances that dictate their distinct binding affinities and selectivities could aid in the development of new therapeutic agents.

3. Zolpidem 1. Compound Description: Zolpidem is a nonbenzodiazepine hypnotic medication primarily used for the short-term treatment of insomnia. It demonstrates preferential binding to GABAA receptors containing the α1 subunit, enhancing the inhibitory actions of GABA and promoting sleep. []2. Relevance: Zolpidem, a nonbenzodiazepine hypnotic, and [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid share a common mechanism of action by modulating GABAA receptor activity, although zolpidem exhibits selectivity towards α1-containing subtypes. Despite their distinct chemical structures, their shared target suggests potential for pharmacophore similarities or convergent pharmacological mechanisms. Investigating these relationships could provide insights into designing improved GABAA receptor modulators.

4. HZ-1661. Compound Description: HZ-166 (8-ethynyl-6-(2′-pyridine)-4H-2,5,10b-triaza-benzo[e]azulene-3-carboxylic acid ethyl ester) is a functionally selective compound with a high intrinsic efficacy for GABAA receptors containing α2 and α3 subunits. Studies have shown that HZ-166 predominantly induces a specific sedative effect characterized by rest/sleep posture in rhesus monkeys. []2. Relevance: While HZ-166 and [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid possess distinct chemical structures, both compounds exert their effects by interacting with GABAA receptors. Notably, HZ-166 displays functional selectivity toward specific GABAA receptor subtypes, particularly those containing α2 and α3 subunits, a characteristic that may contribute to its unique sedative profile. Understanding the structural features contributing to HZ-166's selectivity could provide valuable insights for developing compounds with targeted GABAA receptor modulation, potentially leading to more selective therapeutic agents with fewer side effects.

7. 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine1. Compound Description: This compound, also known as TPA023, exhibits high affinity for the benzodiazepine binding site of various GABAA receptors, particularly those containing α1, α2, α3, or α5 subunits. Importantly, it acts as a partial agonist at α2 and α3 subtypes while exhibiting antagonist activity at α1 and α5 subtypes. This distinct pharmacological profile contributes to its potential as a nonsedating anxiolytic agent. [, ]2. Relevance: 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine and [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid belong to the same triazolopyridazine class and likely share structural similarities. The distinct pharmacological profiles of these compounds, particularly the subtype selectivity of 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine, highlight the crucial role of substituents on the triazolopyridazine core in determining their interactions with GABAA receptors. Understanding these structural nuances is paramount for developing compounds with targeted pharmacological properties, potentially leading to safer and more effective anxiolytic medications.

8. β-Carboline-3-carboxylate-t-butyl ester (βCCT)1. Compound Description: βCCT is an antagonist that exhibits preferential affinity for GABAA receptors containing the α1 subunit. By blocking the effects of GABA at these receptors, βCCT can counteract the sedative effects induced by drugs that enhance GABAA receptor activity, such as benzodiazepines. []2. Relevance: While βCCT is not structurally similar to [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid, it serves as a valuable pharmacological tool for investigating the role of specific GABAA receptor subtypes in mediating the effects of drugs that modulate GABAergic neurotransmission. By using βCCT, researchers can differentiate between the contributions of α1-containing GABAA receptors and other subtypes in mediating the effects of [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid and other related compounds.

10. 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218872)1. Compound Description: This compound is a triazolopyridazine derivative that has been investigated as a potential anxiolytic agent. Its chemical structure features a triazolopyridazine core substituted with a methyl group at position 3 and a 3-(trifluoromethyl)phenyl group at position 6. [, ]2. Relevance: 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine and [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid belong to the same chemical class of triazolopyridazines and share a common triazolopyridazine scaffold. The shared core structure suggests that both compounds may exhibit similar binding modes or interact with common target proteins. Investigating the structure-activity relationships of both compounds can reveal critical structural features essential for their respective biological activities, potentially aiding in developing novel therapeutic agents with enhanced efficacy and selectivity.

11. 6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine 1. Compound Description: This compound serves as a key intermediate in the synthesis of various substituted triazolopyridazines. Its reactivity towards nucleophilic substitution reactions allows for the introduction of diverse substituents at the 3-position of the triazolopyridazine ring system. []2. Relevance: 6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine is structurally analogous to [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid, with a chloromethyl group replacing the carboxylic acid moiety at the 3-position. This structural similarity makes it a valuable synthetic precursor for generating a library of structurally diverse triazolopyridazines. By substituting the chlorine atoms with different functional groups, researchers can explore the structure-activity relationships of triazolopyridazines and identify compounds with desirable pharmacological profiles.

12. CA-4 1. Compound Description: CA-4 is a potent antitumor agent known to inhibit tubulin polymerization, a crucial process for cell division. Its structure contains a (Z,E)-butadiene linker connecting two aromatic rings, which is essential for its biological activity. []2. Relevance: Although CA-4 is not directly structurally related to [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid, researchers have explored 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as potential vinylogous analogs of CA-4. [] These triazolopyridazine derivatives were designed to mimic the antitubulin activity of CA-4, with the rigid [, , ]triazolo[4,3-b]pyridazine scaffold replacing the easily isomerized (Z,E)-butadiene linker. This approach highlights the use of bioisosterism in drug design, where structurally distinct but pharmacophorically similar groups are incorporated into a molecule to achieve desired biological activities.

Overview

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the triazolo-pyridazine family. It is characterized by a triazole ring fused to a pyridazine structure, with a carboxylic acid group at the 3-position. This compound has garnered interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.

Source and Classification

The compound is synthesized from various precursors through multiple synthetic routes. It is classified under heterocyclic compounds, specifically as a triazolo derivative, which indicates its structural composition involving nitrogen atoms in the ring system. The compound is recognized for its significant role in biological and chemical research, particularly in the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

Methods and Technical Details

The synthesis of [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid typically involves cyclization reactions of suitable precursors. One common method includes:

  1. Starting Material: Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate.
  2. Reagents: Sodium hydroxide for hydrolysis followed by decarboxylation in ethanol.
  3. Conditions: The reaction is conducted under reflux conditions to facilitate the cyclization process.

Alternative synthetic routes may involve nucleophilic substitutions or oxidative cyclizations that lead to the formation of the desired triazolo-pyridazine structure .

Molecular Structure Analysis

Structure and Data

The molecular formula of [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid is C8H6N4O2C_8H_6N_4O_2. The structure features:

  • A triazole ring consisting of three nitrogen atoms and two carbon atoms.
  • A pyridazine ring, which contributes to the aromatic character of the compound.
  • A carboxylic acid group (-COOH) at the 3-position of the triazole moiety.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate bond angles and distances .

Chemical Reactions Analysis

Reactions and Technical Details

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate under acidic conditions.
  2. Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
  3. Substitution Reactions: Nucleophilic substitution reactions can occur where halogen atoms on the pyridazine ring are replaced by nucleophiles such as amines or thiols .

These reactions are critical for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties.

Mechanism of Action

Process and Data

The mechanism of action for [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid primarily involves its interaction with various biological targets:

  • Enzyme Inhibition: The compound binds to active sites of enzymes involved in metabolic pathways, inhibiting their activity. This inhibition can alter metabolic flux and influence cellular processes such as proliferation and apoptosis.
  • Cell Signaling Modulation: It has been observed to affect signaling pathways that regulate cell growth and survival, potentially making it useful in cancer therapy .

Understanding these mechanisms provides insight into how this compound can be utilized in therapeutic contexts.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid exhibits several notable physical and chemical properties:

  • Melting Point: The melting point range is typically reported between 200–210°C.
  • Solubility: It is generally soluble in polar solvents such as dimethyl sulfoxide (DMSO) and methanol but may have limited solubility in non-polar solvents.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining suitable applications in research and industry .

Applications

Scientific Uses

The applications of [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid span several fields:

  • Medicinal Chemistry: It has shown promise as an anticancer agent due to its ability to inhibit key enzymes involved in cancer cell proliferation.
  • Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex heterocycles and pharmaceuticals.
  • Agrochemicals: Its derivatives are explored for their potential use in developing new agrochemical agents that can enhance crop yields or resist pests .
Synthetic Methodologies and Optimization Strategies

Regioselective Cyclization Approaches for Core Scaffold Assembly

The efficient construction of the [1,2,4]triazolo[4,3-b]pyridazine core demands precise regiocontrol to ensure correct ring fusion orientation. Two principal strategies dominate contemporary synthesis: heterocyclic diamine cyclization and hydrazine-mediated ring closure. The diamine approach employs 4,5-diamino-1,2,3-triazoles condensed with 1,2-dicarbonyl compounds under acidic conditions, achieving cyclization through dehydration. This method yields the bicyclic system with moderate efficiency (30-35% yields) but faces limitations with asymmetric dicarbonyl reagents, which produce isomer mixtures complicating purification [6].

Superior regioselectivity is achieved through hydrazine hydrate cyclization of dicarbonyl-substituted 1,2,3-triazoles. This method leverages the nucleophilic character of hydrazine to selectively attack electrophilic carbonyl centers, followed by intramolecular dehydration. Optimization studies reveal that ethylene glycol solvents at 110°C enhance reaction kinetics, delivering the triazolopyridazine core in yields exceeding 85% with exclusive regiocontrol at the [4,3-b] ring junction. This specificity is critical for subsequent C-3 functionalization [4] [6].

Table 1: Comparative Analysis of Triazolopyridazine Cyclization Methods

MethodPrecursorConditionsYield (%)Regioselectivity
Diamine Condensation4,5-Diamino-1,2,3-triazole + 1,2-DicarbonylAcOH, Δ, 12h30-35Low (for asymmetric diketones)
Hydrazine CyclizationDicarbonyl-1,2,3-triazoleHydrazine hydrate, ethylene glycol, 110°C78-88High ([4,3-b] specific)
Azide Cyclization2-Azido-3-cyanopyridazineTFAA/HNO₃, 0°C to rt52Moderate

Alternative routes include azide-cyclization protocols, where ortho-azido cyano aromatics undergo acid-catalyzed ring closure (e.g., trifluoroacetic anhydride/nitric acid systems). While effective for benzo-fused analogs (52% yield), scalability remains challenging due to costly precursors [6].

Functionalization at C-3: Carboxylic Acid Introduction via Hydrolysis and Oxidation Pathways

Installing the C-3 carboxylic acid functionality requires strategic late-stage modification of pre-assembled triazolopyridazine intermediates. Two validated approaches include: nitrile hydrolysis and aldehyde oxidation.

Nitrile hydrolysis offers a direct route when applied to 3-cyano-[1,2,4]triazolo[4,3-b]pyridazines. Optimized conditions use concentrated hydrochloric acid (6M) at 90°C for 8-12 hours, achieving >90% conversion. Microwave-assisted hydrolysis (120°C, 30 min) significantly reduces reaction times while maintaining yields at 85-92%. This method's robustness is counterbalanced by potential ring degradation under prolonged harsh acidic conditions, necessitating precise reaction monitoring [6] [8].

Oxidative pathways are indispensable for alkyl-substituted precursors. The 3-methyl derivative undergoes selective oxidation using potassium permanganate (KMnO₄) in aqueous acetone (0°C → reflux, 4h). Alternatively, Ruthenium-catalyzed oxidation with RuCl₃/NaIO₄ enables chemoselective conversion of 3-hydroxymethyl groups to carboxylic acids under mild conditions (25°C, 2h, 88% yield). This method exhibits exceptional functional group tolerance, preserving acid-sensitive substituents elsewhere in the molecule [6].

Table 2: Carboxylic Acid Introduction Strategies at C-3

StrategyStarting MaterialReagents/ConditionsYield (%)Key Advantage
Nitrile Hydrolysis3-Cyano-triazolopyridazine6M HCl, 90°C, 8-12h90-95Direct, high-yielding
Microwave, 120°C, 30 min85-92Rapid kinetics
Alkyl Oxidation3-Methyl-triazolopyridazineKMnO₄, H₂O/acetone, Δ, 4h70-78Widely accessible oxidant
Hydroxymethyl Oxidation3-(Hydroxymethyl)-triazolopyridazineRuCl₃/NaIO₄, CH₃CN/H₂O, 25°C, 2h85-88Mild, chemoselective

Solid-Phase Synthesis Techniques for High-Throughput Derivative Libraries

Solid-phase synthesis enables rapid diversification of the [1,2,4]triazolo[4,3-b]pyridazine scaffold, circumventing solubility limitations and simplifying purification. The methodology employs Wang resin-linked hydrazides as key intermediates. Resin-bound hydrazine (generated from hydrazine hydrate treatment of chloro-Wang resin) reacts efficiently with 3-cyano-6-chloropyridazine derivatives in DMF at 60°C (16h). Subsequent cyclization is induced using trifluoroacetic acid (TFA)/dichloromethane (1:1) at room temperature, simultaneously cleaving the product from the solid support [4].

This approach facilitates parallel synthesis of C-6 substituted analogs. Nucleophilic displacement of the C-6 chloride occurs directly on-resin using amine nucleophiles (primary/secondary amines, piperazines) in NMP at 80°C prior to cyclization. This sequence generates diversified libraries where the C-6 position bears amino, alkylamino, or arylalkylamino groups. Post-cleavage, the C-3 carboxylic acid provides a handle for further diversification via amide coupling or esterification, enabling construction of multi-variant libraries for structure-activity relationship (SAR) studies.

Catalytic Systems for Improved Yield and Selectivity in Triazolopyridazine Synthesis

Advanced catalytic systems address yield limitations and regiochemical challenges inherent in traditional triazolopyridazine synthesis. Key developments include:

Palladium-catalyzed C-N coupling enables direct functionalization of halogenated intermediates. Buchwald-Hartwig amination of 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylates uses Pd₂(dba)₃/XPhos catalyst systems (2.5 mol%) with Cs₂CO₃ base in toluene at 100°C. This achieves C-6 amination in >85% yield with minimal ester hydrolysis, a significant improvement over uncatalyzed nucleophilic substitution (50-60% yield) [8].

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) builds the triazole ring adjacent to pre-formed pyridazines. 4-Azidopyridazine-5-carboxylates undergo cyclization with terminal alkynes under Cu(I) catalysis ([Cu(CH₃CN)₄]PF₆, TBTA ligand, DMF, 25°C), delivering 1,4-disubstituted triazolopyridazines regioselectively in 92-95% yield. This method offers unparalleled regiocontrol compared to thermal Huisgen cycloadditions [6].

Acid-tolerant Lewis acid catalysts enhance cyclodehydration steps. Scandium(III) triflate (10 mol%) in acetonitrile efficiently catalyzes the ring closure of N-acylhydrazino precursors at 60°C, achieving 90-94% yield within 1 hour – a substantial improvement over classical conditions (acetic acid reflux, 8h, 75% yield). This method is particularly valuable for acid-sensitive derivatives [8].

Table 3: Catalytic Systems for Triazolopyridazine Synthesis Optimization

Catalytic SystemReaction TypeSubstrateConditionsYield (%)Improvement
Pd₂(dba)₃/XPhos (2.5 mol%)C-N Coupling (C-6 amination)6-Bromo-triazolopyridazine-3-carboxylateToluene, 100°C, Cs₂CO₃, 12h>85Avoids ester hydrolysis
[Cu(CH₃CN)₄]PF₆/TBTAAzide-Alkyne Cycloaddition4-Azidopyridazine-5-carboxylate + AlkyneDMF, 25°C, 24h92-95Complete regiocontrol (1,4-triazole)
Sc(OTf)₃ (10 mol%)CyclodehydrationN-AcylhydrazinopyridazineCH₃CN, 60°C, 1h90-94Shorter time, mild conditions

Properties

CAS Number

330440-42-1

Product Name

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

InChI

InChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-2-1-3-7-10(4)5/h1-3H,(H,11,12)

InChI Key

DCUXYLCQXDMCOX-UHFFFAOYSA-N

SMILES

C1=CC2=NN=C(N2N=C1)C(=O)O

Canonical SMILES

C1=CC2=NN=C(N2N=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.